1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-

Catalog No.
S12579357
CAS No.
54376-74-8
M.F
C14H8INO2
M. Wt
349.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-

CAS Number

54376-74-8

Product Name

1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-

IUPAC Name

2-(4-iodophenyl)isoindole-1,3-dione

Molecular Formula

C14H8INO2

Molecular Weight

349.12 g/mol

InChI

InChI=1S/C14H8INO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H

InChI Key

LQEZVSCWEPAVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)I

1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- is a chemical compound characterized by its isoindole structure, which includes a phthalimide moiety. This compound has the molecular formula C15H10INO2 and a molecular weight of approximately 317.15 g/mol. The structure consists of an isoindole core with a 4-iodophenyl substituent at the 2-position, making it a notable derivative in the isoindole family. The presence of iodine in its structure contributes to its unique physical and chemical properties, such as increased lipophilicity and potential for biological activity.

Typical of isoindoles and phthalimides. Common reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Reduction Reactions: The carbonyl groups in the isoindole structure can be reduced to alcohols or amines.
  • Condensation Reactions: These compounds can participate in condensation reactions to form more complex structures.

For example, the reaction of 1H-isoindole-1,3(2H)-dione with amines can yield substituted isoindoles, while reactions with alkyl halides can lead to alkylated derivatives.

Research indicates that isoindole derivatives exhibit a range of biological activities. Specifically, 1H-isoindole-1,3(2H)-dione compounds have shown:

  • Anticancer Properties: Some studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity: Certain derivatives demonstrate effectiveness against bacterial strains.
  • Enzyme Inhibition: Isoindoles can act as inhibitors for specific enzymes involved in metabolic pathways.

The biological activity is often attributed to their ability to interact with biological targets through hydrogen bonding or π-stacking interactions.

Synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and phthalic anhydride under acidic conditions can lead to the formation of isoindoles.
  • Iodination Reactions: Substituting phenyl groups with iodine can be achieved via electrophilic aromatic substitution using iodine or iodine-containing reagents.
  • One-Pot Synthesis: Recent methods have focused on one-pot reactions that combine multiple steps into a single reaction vessel, enhancing yield and reducing time .

The applications of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- are diverse:

  • Pharmaceuticals: Due to their biological activity, these compounds are explored for use as potential drug candidates in cancer therapy and antimicrobial treatments.
  • Materials Science: Isoindoles are investigated for their properties in organic electronics and as dyes due to their unique electronic characteristics.

Interaction studies involving 1H-isoindole-1,3(2H)-dione derivatives often focus on their binding affinity with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking Studies: Used to predict how these compounds interact at the molecular level with target proteins.
  • In Vitro Binding Assays: To evaluate the binding strength and specificity towards various biological targets.

These studies help elucidate the mechanism of action of isoindole derivatives in biological systems.

Several compounds share structural similarities with 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-. Here are some notable examples:

Compound NameStructureKey Differences
2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dioneC14H10N2O2Contains an amino group instead of iodine
2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dioneC12H12INO2Features a butyl group instead of a phenyl group
2-(4-Iodophenyl)-isoindolineC15H12INOContains an isoindoline structure rather than an isoindole

The uniqueness of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- lies in its specific iodine substitution on the phenyl ring and its potential bioactivity compared to other derivatives that may lack such substituents or functional groups.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

348.95998 g/mol

Monoisotopic Mass

348.95998 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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